Ribavirin Impurity 7
Description
Significance of Impurity Profiling in Pharmaceutical Sciences
Impurity profiling is of paramount importance in the pharmaceutical industry, serving as a critical quality control tool. pharmainfo.in The presence of unidentified and potentially toxic impurities can pose a significant health hazard, making their identification and control a mandatory requirement by global regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (USFDA). pharmainfo.inresearchgate.net The process provides crucial data on the toxicity and safety of drug substances and helps in establishing appropriate shelf-life and storage conditions by identifying potential degradation pathways. globalpharmatek.com
The comprehensive characterization of a drug's impurity profile is a fingerprint of the manufacturing process, ensuring consistency and quality from batch to batch. pharmainfo.in It is an indispensable part of drug development, from the initial synthesis and formulation stages to the final product release. globalpharmatek.com
Academic Contributions to Pharmaceutical Quality Assurance
Academic institutions play a pivotal role in advancing pharmaceutical quality assurance. cambridgescholars.com A strong educational foundation in scientific disciplines like chemistry, biology, and pharmacy is a prerequisite for professionals in this field. catalystcareers.compharmamedical.ca Universities and research centers contribute significantly by developing novel analytical methodologies, exploring the fundamental principles of quality assurance, and bridging the gap between theoretical knowledge and practical application. cambridgescholars.com
Through scholarship and research, academic staff generate and disseminate knowledge that underpins the evolution of quality standards. fip.org This includes publishing research on impurity identification, method validation, and stability studies in peer-reviewed journals. cambridgescholars.com This academic output provides the industry with the tools and understanding necessary to meet the dynamic and increasingly stringent demands of regulatory authorities and to safeguard public health. cambridgescholars.compharmamedical.ca
Evolution of Impurity Research Paradigms
The conceptual framework guiding impurity research has undergone a significant evolution, mirroring the broader shifts in scientific research paradigms as described by Thomas Kuhn. atlasti.com Historically, the focus was primarily on the detection and quantification of impurities against established limits. However, the paradigm has shifted towards a more holistic and risk-based approach.
Modern impurity profiling is integrated into the entire lifecycle of a drug product. researchgate.net The paradigm now emphasizes understanding the origin and formation of impurities, predicting potential degradation products, and assessing their toxicological relevance. globalpharmatek.comresearchgate.net This evolution has been driven by advances in analytical technology and a deeper understanding of drug chemistry. There is a growing trend towards flexible, pragmatic research approaches that combine different methodologies to best address specific challenges, rather than adhering to a single, rigid philosophical framework. atlasti.comnih.gov This shift allows for a more comprehensive and scientifically sound assessment of a drug's impurity profile. researchgate.net
Contextualizing Ribavirin (B1680618) Impurity 7 within Impurity Science
Ribavirin is a synthetic guanosine (B1672433) analogue with broad-spectrum antiviral activity against various RNA and DNA viruses. nih.gov Its synthesis and formulation can lead to the formation of several related substances, which are designated as official impurities in pharmacopoeias (e.g., Ribavirin Impurity A, B, C, D, F, G). pharmaffiliates.compharmaffiliates.comdoveresearchlab.com These are well-characterized, and reference standards are available for their control.
"Ribavirin Impurity 7," however, does not appear to be an officially recognized pharmacopeial impurity. Specific public scientific literature identifying and characterizing a compound with this exact designation is scarce. One commercial source lists "this compound" with a distinct molecular formula and weight, although a CAS number is not provided, indicating it may be a novel or less common impurity. axios-research.com
A 2019 study focused on developing an HPLC method for the simultaneous determination of several antiviral drugs, including Ribavirin, in the presence of seven potential impurities. nih.gov While the study successfully separated these impurities, it did not name them sequentially (e.g., Impurity 1, 2...7). This suggests that the term "this compound" may arise from a specific analytical context or internal laboratory nomenclature rather than being a universally accepted name.
Table 1: Physicochemical Properties of Ribavirin and Selected Official Impurities
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Ribavirin | 36791-04-5 | C₈H₁₂N₄O₅ | 244.20 |
| Ribavirin Impurity A (Ribavirin Carboxylic Acid) | 39925-19-4 | C₈H₁₁N₃O₆ | 245.19 |
| Ribavirin Impurity C (1,2,4-Triazole-3-carboxylic Acid) | 4928-87-4 | C₃H₃N₃O₂ | 113.07 |
| Ribavirin Impurity D (1H-1,2,4-Triazole-3-carboxamide) | 3641-08-5 | C₃H₄N₄O | 112.09 |
| Ribavirin Impurity G (Iso Ribavirin) | 39030-43-8 | C₈H₁₂N₄O₅ | 244.20 |
Source: Data compiled from multiple sources. nih.govpharmaffiliates.compharmaffiliates.comdoveresearchlab.com
Table 2: Available Data for this compound
| Property | Value |
| Catalogue Number | AR-R01497 |
| CAS Number | Not Available |
| Molecular Formula | C₁₁H₁₅N₃O₇ |
| Molecular Weight | 301.26 g/mol |
Source: Axios Research. axios-research.com
Research Gaps and Future Perspectives for this compound
The primary research gap concerning this compound is the significant lack of publicly available scientific data. Its structural identity, synthesis, and potential biological activity are not well-documented in peer-reviewed literature. The molecular formula C₁₁H₁₅N₃O₇ suggests a different structure from the known pharmacopeial impurities of Ribavirin. axios-research.com
Future research should focus on addressing these gaps. Key perspectives include:
Isolation and Structural Elucidation: The first step is to isolate sufficient quantities of the impurity from Ribavirin samples or to perform a targeted synthesis. Advanced analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would then be required to definitively elucidate its chemical structure.
Development of a Reference Standard: Once the structure is confirmed, a certified reference standard must be synthesized. This is essential for the accurate quantification of the impurity in routine quality control testing. pharmainfo.in
Analytical Method Validation: A validated, specific, and sensitive analytical method, likely based on High-Performance Liquid Chromatography (HPLC), needs to be developed for the reliable detection and quantification of this compound in the API and final drug product. nih.govpharmacompass.com
Toxicological Assessment: As with any impurity, its potential toxicity needs to be evaluated. This is a critical step to establish a safe limit for its presence in the final pharmaceutical product, in accordance with ICH guidelines. researchgate.net
Addressing these research areas is crucial for a complete understanding of the impurity profile of Ribavirin and for ensuring the highest standards of drug safety and quality.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39925-11-6 |
|---|---|
Molecular Formula |
C15H19N3O9 |
Molecular Weight |
385.33 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1 |
InChI Key |
HEOMJLCCXYSIGI-HKUMRIAESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Mechanistic Investigations of Ribavirin Impurity 7 Formation Pathways
Elucidation of Synthetic Process-Related Impurity Genesis
The most common chemical synthesis routes for Ribavirin (B1680618) involve the coupling of a protected D-ribofuranose derivative with a 1,2,4-triazole (B32235) precursor. mdpi.com The formation of Ribavirin Impurity 7 is a direct consequence of the lack of complete regioselectivity in this key glycosylation step.
The foundational starting materials in Ribavirin synthesis are a D-ribose derivative and a 1,2,4-triazole derivative. The triazole ring, a heterocyclic structure with three nitrogen atoms, presents multiple sites for reaction. Specifically, the 1H-1,2,4-triazole-3-carboxamide nucleus has nucleophilic nitrogen atoms at the N1, N2, and N4 positions.
During the synthesis, an activated and protected ribose intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is reacted with the triazole base. While the desired reaction is the formation of a glycosidic bond at the N1 position of the triazole ring to yield the precursor to Ribavirin, the competing reaction at the N2 position leads directly to the formation of the corresponding precursor for this compound (Iso Ribavirin). veeprho.com The inherent reactivity of the different nitrogen atoms in the triazole starting material is therefore the fundamental origin of this isomeric impurity.
The primary mechanism for the formation of this compound is the non-regioselective N-glycosylation of the 1,2,4-triazole ring. In many chemical syntheses of nucleoside analogues, controlling which nitrogen atom of a heterocyclic base attacks the anomeric carbon of the sugar can be challenging. The reaction can proceed through various mechanisms, often involving the formation of a carbocation or an oxocarbenium ion intermediate from the ribose derivative. This reactive intermediate is then attacked by one of the nitrogen atoms of the triazole ring.
Due to the electronic and steric environment of the triazole ring, both the N1 and N2 positions are susceptible to electrophilic attack by the ribose intermediate. This results in a mixture of regioisomers: the desired N1-substituted product (Ribavirin) and the undesired N2-substituted by-product (this compound). veeprho.com Some synthetic routes have been reported to produce a nearly 1:1 mixture of these regioisomers, significantly reducing the theoretical yield of the desired product and necessitating complex purification steps to isolate Ribavirin from its isomer.
The choice of reagents, catalysts, and reaction conditions plays a crucial role in directing the regioselectivity of the glycosylation reaction and, consequently, the yield of this compound.
Silylation Method : To enhance regioselectivity, the triazole base is often silylated (e.g., with hexamethyldisilazane, HMDS) prior to the coupling reaction. The bulky silyl (B83357) group tends to direct the incoming ribose moiety to the N1 position, thereby reducing the formation of the N2 isomer. However, this method does not always completely eliminate the formation of Impurity 7.
Lewis Acids : Lewis acid catalysts are frequently used to facilitate the coupling reaction. The nature of the Lewis acid can influence the ratio of the N1 to N2 isomers. Process development often involves screening various catalysts to find conditions that maximize the yield of the desired N1 product.
Fusion Method : Some older synthetic methods involve the direct fusion of the protected ribose and the triazole base at high temperatures (e.g., 135-170°C). mdpi.com These harsh conditions can lead to poor regioselectivity and the formation of significant quantities of isomeric by-products.
Enzymatic Synthesis : In contrast to chemical methods, enzymatic approaches using nucleoside phosphorylases can offer significantly higher regio- and stereoselectivity. mdpi.comnews-medical.net These biocatalytic methods proceed under mild conditions and can synthesize Ribavirin with very low levels of isomeric impurities, representing a greener and more efficient alternative. nih.gov
Beyond the issue of regioselectivity that gives rise to this compound, the stereochemistry at the anomeric carbon (C1') of the ribose sugar is also critical. The biologically active form of Ribavirin is the β-anomer (where the triazole ring is on the same side of the sugar ring as the C5' hydroxymethyl group).
During the glycosylation reaction, a lack of stereocontrol can lead to the formation of the α-anomer, which is designated as Ribavirin Impurity B. pharmaffiliates.com Therefore, a typical synthesis can produce a complex mixture of isomers:
N1-β-isomer : The desired product, Ribavirin.
N2-β-isomer : The regioisomer, this compound (Iso Ribavirin). veeprho.com
N1-α-isomer : The anomeric stereoisomer, Ribavirin Impurity B. pharmaffiliates.com
N2-α-isomer : A regio- and stereoisomer.
Effective synthetic control must therefore manage both regioselectivity (N1 vs. N2 attachment) and stereoselectivity (β vs. α configuration) to minimize the formation of all potential isomeric impurities.
| Impurity Name | Common Designation | Type of Isomerism | CAS Number |
|---|---|---|---|
| Ribavirin | API | N/A (Desired Isomer) | 36791-04-5 |
| This compound | Iso Ribavirin / Impurity G | Regioisomer (N2-substituted) | 39030-43-8 |
| Ribavirin Impurity B | α-Ribavirin | Stereoisomer (α-anomer) | 57198-02-4 |
Degradation Pathways Leading to this compound
While this compound is primarily understood as a synthetic by-product, its formation under stress conditions such as acidic or thermal stress has also been suggested. veeprho.com However, the most well-characterized degradation pathways of Ribavirin involve the breakdown of the molecule rather than its rearrangement into a regioisomer.
Under hydrolytic conditions (acidic or alkaline), Ribavirin is susceptible to degradation through two primary mechanisms.
Amide Hydrolysis : The carboxamide group (-CONH₂) on the triazole ring can be hydrolyzed to a carboxylic acid group (-COOH). This pathway leads to the formation of Ribavirin Impurity C (1,2,4-Triazole-3-carboxylic acid attached to the ribose moiety). pharmaffiliates.com
Glycosidic Bond Cleavage : The N-glycosidic bond linking the ribose sugar to the triazole base can be cleaved. This deribosylation results in the formation of the free triazole base, 1H-1,2,4-Triazole-3-carboxamide (Ribavirin Impurity D), and the liberated ribose sugar. news-medical.net
While these are the principal hydrolytic degradation routes, the potential for isomerization of Ribavirin (N1-isomer) to this compound (N2-isomer) under thermal or acidic stress cannot be entirely ruled out. veeprho.com This process would likely involve a reversible cleavage of the glycosidic bond followed by re-attachment at the more thermodynamically stable nitrogen position under specific conditions. However, this pathway is considered a minor source of the impurity compared to its direct formation during synthesis. Studies on advanced oxidation processes for Ribavirin degradation show that under oxidative stress, the molecule is typically broken down into smaller, ring-opened products rather than isomerizing. nih.govnih.gov
| Degradation Pathway | Mechanism | Key Degradation Product(s) | Related Impurity |
|---|---|---|---|
| Amide Hydrolysis | Hydrolysis of the carboxamide group to a carboxylic acid. | Ribavirin-3-carboxylic acid | Ribavirin Impurity C |
| Glycosidic Bond Cleavage | Cleavage of the bond between the ribose and triazole rings. | 1H-1,2,4-Triazole-3-carboxamide | Ribavirin Impurity D |
| Isomerization (Stress Condition) | Potential rearrangement under thermal/acidic stress. | Iso Ribavirin (N2-isomer) | This compound / G |
Hydrolytic Degradation Mechanisms and Products
Acid-Catalyzed Degradation Studies
Acidic conditions are a significant contributing factor to the formation of this compound. veeprho.com The mechanism is believed to involve an N-ribosylation isomerization, where the acidic environment facilitates the migration of the ribose group to a different nitrogen atom on the triazole heterocycle. This type of isomerization is a known challenge for nucleoside analogues. While detailed kinetic studies specifically quantifying the rate of Impurity 7 formation are not extensively published, the general principle of acid-catalyzed nucleoside isomerization provides the theoretical framework. The process is competitive with acid-catalyzed hydrolysis of the glycosidic bond, which would sever the sugar moiety from the triazole base entirely, leading to different degradation products like 1,2,4-triazole-3-carboxamide.
Base-Catalyzed Degradation Studies
The degradation of ribavirin in alkaline conditions has been studied, but the formation of the specific isomeric Impurity 7 is not a prominently reported outcome of base-catalyzed degradation. nih.gov Alkaline conditions typically promote different degradation pathways for nucleosides, such as hydrolysis of the carboxamide group on the triazole ring or epimerization at certain positions on the sugar moiety. While general degradation of ribavirin is observed under basic stress, the primary products are typically other impurities, and significant formation of the N-isomer (Impurity 7) via this pathway is less characterized compared to acid-catalyzed routes.
Neutral Hydrolysis Investigations
Under neutral pH conditions, ribavirin is relatively stable. Neutral hydrolysis of the glycosidic bond occurs at a much slower rate than under acidic or basic conditions. Consequently, the formation of degradation products, including the isomerization to Impurity 7, is significantly retarded at neutral pH. Long-term stability studies at neutral pH are necessary to determine the potential for slow formation of this impurity over the shelf-life of a drug product, but it is not considered a primary pathway for its rapid formation.
Oxidative Degradation Studies
Forced degradation studies involving oxidative stress, often using reagents like hydrogen peroxide (H₂O₂), have been performed on ribavirin. nih.govnih.gov These studies indicate that ribavirin does degrade under oxidative conditions. However, the resulting products are typically from the oxidation of the triazole ring or the sugar moiety, potentially leading to ring-opening or the formation of hydroxylated species. scienceopen.com The formation of this compound, which is a simple isomer, is not identified as a primary product of oxidative stress. The high energy of oxidative reactions tends to cause more substantial chemical modifications rather than inducing N-ribosylation isomerization.
Photolytic Degradation Analyses
The photostability of ribavirin has been investigated, particularly in combination with UV light and oxidizing agents in advanced oxidation processes. nih.govnih.gov These studies demonstrate that ribavirin can be degraded by UV radiation, with the degradation rate being highly dependent on the presence of other substances like persulfate or H₂O₂. nih.gov The degradation pathways under these conditions are complex and often lead to mineralization or the formation of various transformation products. scienceopen.comnih.gov There is little evidence to suggest that photolytic stress alone is a direct and significant pathway for the isomerization of ribavirin to Impurity 7.
Thermal Degradation Kinetics
Table 2: Summary of this compound Formation Pathways
| Stress Condition | Potential for Impurity 7 Formation | Primary Mechanism | Notes |
|---|---|---|---|
| Acid-Catalyzed | Significant | N-Ribosylation Isomerization | Formation is competitive with hydrolysis of the glycosidic bond. veeprho.com |
| Base-Catalyzed | Not Prominently Reported | Hydrolysis/Other Pathways | General degradation of ribavirin occurs, but not primarily to Impurity 7. nih.gov |
| Neutral Hydrolysis | Low | Slow Hydrolysis/Isomerization | Ribavirin is relatively stable at neutral pH. |
| Oxidative | Unlikely | Oxidation of Triazole/Sugar | Pathways favor ring-opening or formation of oxidized species over isomerization. nih.govscienceopen.com |
| Photolytic | Unlikely | Complex Photodegradation | Does not appear to be a direct pathway for simple isomerization. nih.gov |
| Thermal | Significant | N-Ribosylation Isomerization | Can occur even below the bulk decomposition temperature of ribavirin. veeprho.comnih.gov |
Identification of Potential Drug-Excipient Interaction Products
Drug-excipient interactions can be a critical source of impurity formation. For ribavirin, interactions with certain excipients could potentially create micro-environmental conditions (e.g., acidic or basic) that catalyze degradation or isomerization to Impurity 7. Several approved ribavirin formulations contain lactose (B1674315) as a filler. nih.gov While the classic Maillard reaction between a reducing sugar like lactose and a primary or secondary amine is a well-known incompatibility, the potential for lactose or its acidic impurities to lower the local pH and facilitate acid-catalyzed isomerization of ribavirin warrants consideration during formulation development.
Computational Chemistry Approaches to Impurity Formation
Computational chemistry has emerged as a powerful tool for investigating the formation of pharmaceutical impurities. By simulating molecular interactions and reaction energetics, these methods provide deep mechanistic insights that can be difficult to obtain through experimental approaches alone. In the context of Ribavirin, computational models are employed to predict the most likely sites of degradation on the molecule, the transition states of reaction pathways, and the relative stabilities of the resulting impurities.
These computational approaches are particularly valuable for studying transient or low-concentration species that are challenging to detect and characterize experimentally. By providing a molecular-level understanding of degradation processes, computational chemistry aids in the development of more stable drug formulations and robust manufacturing processes.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for predicting the mechanisms of chemical reactions, including the degradation of pharmaceutical compounds like Ribavirin. nih.gov
DFT calculations can determine the electron distribution within a molecule, identifying electron-rich and electron-poor regions that are susceptible to attack by various reagents. nih.gov For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the sites where a molecule is most likely to lose or gain electrons, respectively. nih.gov This information is critical for predicting the initial steps of degradation, such as hydrolysis, oxidation, or photolysis.
In the study of Ribavirin degradation, DFT has been utilized to elucidate the reaction mechanisms with reactive oxygen species (ROS). nih.gov One study investigating the degradation of Ribavirin by hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals used DFT to calculate the total rate constants and concluded that the reactions most readily occur via hydrogen abstraction. nih.gov The calculations also indicated that the nitrogen-containing triazole ring is relatively stable and resistant to ring-opening degradation. nih.gov
Another study employed DFT calculations alongside liquid chromatography-mass spectrometry (LC-MS) analysis to propose a detailed transformation pathway for Ribavirin under advanced oxidation processes. nih.gov The theoretical calculations helped to identify the most probable sites for radical attack on the Ribavirin molecule, leading to the formation of various transformation products. nih.gov
The following table summarizes key findings from DFT studies on Ribavirin degradation:
| Computational Method | Key Finding | Predicted Reactive Sites | Reference |
| DFT | Calculation of reaction rate constants with HO• and SO₄•⁻ radicals. | Hydrogen abstraction from various positions on the ribose and triazole moieties. | nih.gov |
| DFT | Identification of active sites for radical attack. | Electron-rich regions identified by HOMO distribution. | nih.gov |
| DFT | Elucidation of transformation pathways. | Initial attack on the ribose moiety and subsequent degradation steps. | nih.gov |
These computational predictions are invaluable for understanding the fundamental chemistry of Ribavirin degradation. They not only help in identifying known impurities but also in predicting the structures of potential new degradation products that may arise under specific storage or administration conditions. This predictive capability is a significant advantage in the proactive management of drug quality and safety.
Advanced Analytical Methodologies for Ribavirin Impurity 7 Characterization and Quantification
Chromatographic Separation Techniques for Ribavirin (B1680618) Impurity Profiling
Chromatographic methods are indispensable for pharmaceutical impurity profiling, offering the high resolution required to separate structurally similar compounds. researchgate.net For the analysis of the polar molecule Ribavirin and its impurities, including Impurity 7, a variety of chromatographic techniques are utilized. The selection of a specific method is guided by the physicochemical properties of the impurities, such as their polarity, volatility, and expected concentration levels. tandfonline.comijbpas.comamazonaws.com
High-Performance Liquid Chromatography (HPLC) Development
High-Performance Liquid Chromatography (HPLC) stands as the foremost analytical technique for the analysis of non-volatile and thermally unstable drug substances and their impurities. ijbpas.comtandfonline.comeuropa.eu The development of robust and sensitive HPLC methods is paramount for the accurate determination of Ribavirin Impurity 7. sigmaaldrich.comakjournals.comresearchgate.netsld.curesearchgate.netwaters.com This process involves the systematic optimization of the stationary phase, mobile phase composition, and detector settings to achieve a clear separation of the impurity from the active pharmaceutical ingredient (API) and other related substances.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent HPLC mode for analyzing Ribavirin and its impurities. amazonaws.comsigmaaldrich.comakjournals.com This technique typically employs a non-polar stationary phase, such as a C18 column, with a polar mobile phase. amazonaws.comtandfonline.comsld.cutandfonline.com The separation of highly polar compounds like Ribavirin and its impurities is achieved by carefully adjusting the mobile phase, which often consists of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile. tandfonline.comtandfonline.com The pH of the buffer is a critical parameter that influences the retention and selectivity of the separation. akjournals.comresearchgate.nettsijournals.com Detection is commonly performed using a UV detector at a wavelength where Ribavirin and its impurities exhibit significant absorbance, such as 207 nm or 220 nm. amazonaws.comtandfonline.comglsciences.com
Table 1: Typical RP-HPLC Conditions for Ribavirin Impurity Profiling
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.01M Potassium Phosphate buffer and Methanol (95:5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 207 nm |
| Column Temperature | Ambient |
This table represents a generalized set of conditions; specific applications may vary. tandfonline.comtandfonline.com
For complex samples containing multiple impurities with varying polarities, an isocratic elution with a constant mobile phase composition may not suffice. Gradient elution, where the mobile phase composition is altered during the analysis, is often necessary to achieve optimal separation. waters.comtandfonline.com A typical gradient for Ribavirin impurity analysis might start with a highly aqueous mobile phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute less polar components. tandfonline.com This approach ensures that all impurities, including this compound, are adequately resolved from the main Ribavirin peak and each other, providing a comprehensive impurity profile.
A stability-indicating method is a validated analytical procedure that demonstrates the ability to accurately measure the drug substance in the presence of its degradation products, including impurities. tandfonline.comresearchgate.nettandfonline.comresearchgate.nettsijournals.comoup.com The development of such a method for Ribavirin involves subjecting the drug to forced degradation under various stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netresearchgate.netoup.com The analytical method must then be able to separate the intact drug from all the generated degradation products. researchgate.netresearchgate.net The use of a photodiode array (PDA) detector is beneficial in these studies as it can assess the peak purity of the Ribavirin peak, ensuring it is free from co-eluting degradants. researchgate.nettsijournals.com This rigorous testing confirms the method's specificity and its suitability for stability studies of Ribavirin, ensuring that any increase in Impurity 7 or other degradation products over time can be accurately monitored. researchgate.net
Gas Chromatography (GC) for Volatile Species
Gas Chromatography (GC) is the preferred method for analyzing volatile impurities, such as residual solvents, which may be present from the manufacturing process. europa.eu The European Pharmacopoeia includes a GC method for controlling residual solvents in Ribavirin. europa.eu However, due to the non-volatile nature of Ribavirin and its related impurities like Impurity 7, direct analysis by GC is not feasible. While derivatization could potentially be used to make these compounds volatile, this is not a common approach for this specific application, with HPLC being the more direct and widely used technique. oup.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Preliminary Screening
Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), serve as valuable tools for the preliminary screening of impurities. amazonaws.comresearchgate.netoup.com These methods are relatively simple, rapid, and cost-effective. For Ribavirin, a TLC method might use a silica (B1680970) gel plate as the stationary phase and a solvent system like chloroform-methanol-acetic acid to develop the chromatogram. researchgate.netoup.com After development, the separated spots can be visualized, for instance, by spraying with a suitable reagent. researchgate.netoup.com HPTLC offers improved resolution and quantification capabilities compared to standard TLC. researchgate.net While not as precise as HPLC for quantitative analysis, TLC and HPTLC are useful for limit tests and for quickly assessing the purity of Ribavirin during various stages of production and stability testing. researchgate.netoup.com
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional liquid chromatography for the separation of complex pharmaceutical mixtures, including the analysis of drug substances and their impurities. waters.comuliege.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. waters.com This technique combines the advantages of both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering high-speed and efficient separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. waters.comsci-hub.se
The application of SFC is particularly beneficial for separating chiral compounds and other challenging mixtures encountered in pharmaceutical analysis. waters.comchromatographyonline.com Its ability to handle thermally labile and non-volatile analytes makes it a suitable technique for the analysis of ribavirin and its impurities. sci-hub.se By optimizing parameters such as stationary phase chemistry, mobile phase composition, and injection solvent, SFC methods can be developed to achieve optimal separation of a drug substance from its impurities. uliege.be The use of sub-2µm particle packed columns in modern SFC systems further enhances separation efficiency. uliege.be
While specific applications of SFC for the direct separation of this compound are not extensively detailed in the provided search results, the principles of the technique suggest its potential utility. The development of an SFC method would involve screening various stationary phases and mobile phase modifiers to achieve the desired resolution between ribavirin and Impurity 7. uliege.be The inherent advantages of SFC, such as reduced solvent consumption and faster analysis times, make it an attractive option for high-throughput screening and quality control of ribavirin. waters.comchromatographyonline.com
Capillary Electrophoresis (CE) Applications
Capillary Electrophoresis (CE) is a high-performance separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. unl.edu This method is particularly well-suited for the analysis of polar and charged molecules, making it a powerful tool for the separation of drugs and their impurities. ijcrt.orgresearchgate.net CE offers several advantages over HPLC, including high separation efficiency, rapid method development, and minimal consumption of samples and reagents. researchgate.net
In the context of pharmaceutical analysis, CE has been successfully employed for purity assessment of APIs and quality control. researchgate.net For impurities that are too polar to be adequately retained by reversed-phase HPLC, CE provides an effective separation mechanism. ijcrt.org The technique's robustness and reproducibility have led to its adoption in many quality control laboratories for release testing of biopharmaceuticals. sciex.com
While direct application of CE for the specific analysis of this compound is not explicitly documented in the search results, the characteristics of ribavirin, a polar nucleoside analogue, suggest that CE would be a viable analytical approach. nih.gov The development of a CE method for this compound would involve optimizing parameters such as the buffer composition, pH, and applied voltage to achieve separation from the main ribavirin peak and other potential impurities. The high resolution offered by CE could be instrumental in resolving closely related structures. nih.gov
Spectroscopic and Hyphenated Techniques for Structural Elucidation of this compound
The definitive identification and structural characterization of pharmaceutical impurities are critical for understanding their potential impact and for regulatory compliance. americanpharmaceuticalreview.com Spectroscopic and hyphenated techniques are indispensable tools in this process, providing detailed molecular information. ijcrt.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of unknown impurities in pharmaceuticals due to its sensitivity and ability to provide molecular weight information. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.commdpi.com
LC-MS/MS and LC-ESI-MS for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for separating and identifying components in complex mixtures. americanpharmaceuticalreview.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for polar molecules like ribavirin, as it readily forms protonated molecular ions ([M+H]+). nih.govresearchgate.net
The general strategy for impurity identification using LC-MS involves several steps. americanpharmaceuticalreview.com Initially, the molecular weight of the unknown impurity is determined. americanpharmaceuticalreview.com Subsequent MS/MS experiments generate fragmentation patterns that provide structural information about the molecule. americanpharmaceuticalreview.com By comparing the fragmentation of the impurity to that of the API, structural similarities and differences can be deduced. lcms.cz
For ribavirin, which is highly polar, specific chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed to achieve better retention and separation from endogenous interferences. celerion.comnih.gov It is important to be aware of potential isobaric interferences from endogenous nucleosides when analyzing ribavirin in biological matrices, and chromatographic separation is key to accurate quantification. nih.gov
A validated LC-MS/MS method for ribavirin analysis typically involves optimizing parameters such as the mobile phase, column, and mass spectrometer settings to ensure sensitivity, specificity, and reproducibility. nih.govresearchgate.net
Table 1: Representative LC-MS/MS Parameters for Ribavirin Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | Hypercarb or Atlantis HILIC | nih.govcelerion.com |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | 0.6 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | nih.govresearchgate.net |
Q-TOF LC-MS for Enhanced Characterization
Quadrupole Time-of-Flight (Q-TOF) LC-MS is a type of high-resolution mass spectrometry that provides excellent mass accuracy and resolution. chromatographytoday.comresearchgate.net This is particularly valuable for impurity characterization as it allows for the confident determination of elemental compositions. americanpharmaceuticalreview.com The high resolving power of Q-TOF instruments can also help to distinguish between the target analyte and co-eluting impurities, even when they are not fully separated chromatographically. chromatographytoday.comwaters.com
In the analysis of ribavirin and its metabolites, UPLC-Q-TOF/MS has been used to identify and characterize various compounds in biological matrices. nih.gov The accurate mass data obtained from a Q-TOF instrument is instrumental in proposing molecular formulas for unknown impurities. americanpharmaceuticalreview.com This information, combined with fragmentation data from MS/MS experiments, allows for a more detailed structural characterization. waters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. researchgate.netmdpi.com It provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. mdpi.comvanderbilt.edu While MS provides information on molecular weight and elemental composition, NMR offers a complete structural picture. americanpharmaceuticalreview.com
Quantitative NMR (qNMR) can be used for the identification and quantification of a target compound, even in complex mixtures. americanpharmaceuticalreview.com One-dimensional (1D) NMR techniques like ¹H NMR provide initial information on the types of protons present in the molecule. mdpi.com For more complex structures, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are crucial for establishing the complete bonding framework. mdpi.com
Table 2: Common NMR Experiments for Structural Elucidation
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Provides information on the chemical environment and number of different types of protons. mdpi.com |
| ¹³C NMR | Provides information on the chemical environment and number of different types of carbon atoms. |
| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). mdpi.com |
| HSQC | Shows correlations between protons and the carbon atoms they are directly attached to. mdpi.com |
| HMBC | Shows correlations between protons and carbon atoms over longer ranges (typically 2-4 bonds), which helps to connect different parts of the molecule. mdpi.com |
| NOESY | Provides information about which protons are close to each other in space, which is useful for determining stereochemistry. mdpi.com |
1D and 2D NMR Techniques for this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules, including pharmaceutical impurities. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the molecular structure of this compound. emerypharma.comenfist.si
1D NMR (¹H and ¹³C): 1D NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer initial and fundamental structural information. enfist.si The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms present in the molecule. enfist.si
2D NMR (COSY, HSQC, HMBC): To assemble the complete molecular structure, 2D NMR techniques are employed. enfist.sinih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com This helps in establishing proton connectivity within molecular fragments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
Through the systematic analysis of these 1D and 2D NMR datasets, the precise chemical structure of this compound can be elucidated, providing a solid foundation for its subsequent quantification and control. enfist.sinih.gov
LC-NMR for On-line Impurity Analysis
The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) offers a powerful solution for the on-line analysis of complex mixtures, such as those containing APIs and their impurities. iosrphr.orgwisdomlib.org This technique allows for the separation of impurities from the main component and their subsequent structural identification without the need for off-line isolation. iosrphr.org
In the context of this compound, LC-NMR can be utilized in several modes:
On-flow LC-NMR: The eluent from the HPLC column flows continuously through the NMR flow cell, providing a real-time snapshot of the separated components. iosrphr.org
Stopped-flow LC-NMR: When an impurity of interest, like Impurity 7, elutes from the column, the flow can be stopped, and the impurity can be held within the NMR detection coil for an extended period. This allows for the acquisition of more sensitive and detailed 1D and 2D NMR spectra, facilitating its structural elucidation.
LC-SPE-NMR: In this mode, the separated impurity is trapped on a solid-phase extraction (SPE) cartridge, washed to remove the HPLC mobile phase, and then eluted with a deuterated solvent directly into the NMR spectrometer. This approach eliminates interfering signals from the mobile phase solvents.
LC-NMR is particularly valuable during process development and forced degradation studies, where unknown impurities may be generated. iosrphr.orgwisdomlib.org It provides a rapid and efficient means of identifying these impurities, including this compound, directly from the reaction or degradation mixture.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. pressbooks.pubcmro.in When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. creative-proteomics.com This absorption pattern serves as a molecular fingerprint.
For this compound, FT-IR spectroscopy can be used for:
Identification: The FT-IR spectrum of the isolated impurity can be compared with that of a reference standard for confirmation of its identity. The spectrum will show characteristic absorption bands for functional groups such as O-H (hydroxyl), N-H (amine/amide), C=O (carbonyl), and C-N bonds, which are expected in a molecule structurally related to Ribavirin. researchgate.net
Polymorphism Studies: FT-IR can detect different crystalline forms (polymorphs) of a substance, as different packing arrangements in the crystal lattice can lead to subtle changes in the vibrational spectra. acs.org
Quantitative Analysis: While less common for impurity quantification than chromatography, FT-IR can be used for quantitative purposes if a unique and well-resolved absorption band for Impurity 7 exists. pressbooks.pubcmro.in
Attenuated Total Reflectance (ATR) is a common sampling technique in FT-IR that requires minimal sample preparation and is suitable for both solid and liquid samples. pressbooks.pubresearchgate.net
UV-Visible Spectroscopy and Diode-Array Detection (DAD) in Impurity Profiling
UV-Visible spectroscopy is a widely used detection method in HPLC for the analysis of pharmaceutical compounds that possess a chromophore (a part of a molecule that absorbs light). hitachi-hightech.compan.olsztyn.pl Ribavirin and its related impurities typically have UV-absorbing properties. When coupled with HPLC, a Diode-Array Detector (DAD) or Photodiode Array (PDA) detector can acquire the entire UV-Vis spectrum of the eluting compounds simultaneously. hitachi-hightech.commeasurlabs.comijprajournal.com
The application of HPLC-DAD in the analysis of this compound includes:
Quantification: The primary use is for the quantitative determination of the impurity. researchgate.net By creating a calibration curve with a reference standard of Impurity 7, its concentration in a sample can be accurately measured based on the peak area at a specific wavelength. researchgate.netoup.com
Peak Purity Assessment: The DAD can assess the purity of the chromatographic peak corresponding to this compound. chromatographyonline.com By comparing the UV spectra across the peak, it can be determined if the peak represents a single component or if it co-elutes with other impurities.
Identification: The UV spectrum of the impurity can provide preliminary information for its identification and can be compared with the spectrum of the API and other known impurities. pan.olsztyn.plchromatographyonline.com The wavelength of maximum absorbance (λmax) is a characteristic property of a chromophore.
The choice of detection wavelength is critical for achieving the desired sensitivity and selectivity for the analysis. tandfonline.com
Near-Infrared Spectroscopy (NIRS) for Process Monitoring
Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that has gained significant traction in the pharmaceutical industry for process monitoring and control, in line with Process Analytical Technology (PAT) initiatives. researchgate.netmetrohm.comeuropa.eu NIRS measures the overtone and combination bands of fundamental molecular vibrations in the NIR region (approximately 780 to 2500 nm). frontiersin.org
For the manufacturing process of Ribavirin, NIRS can be employed to:
Monitor Reaction Progression: By installing a NIRS probe directly into a reactor, the formation of Ribavirin and the potential generation of Impurity 7 can be monitored in real-time. This allows for better control over reaction parameters to minimize impurity formation.
Control Crystallization Processes: NIRS can monitor the crystallization of Ribavirin, ensuring the desired polymorphic form is obtained and that the level of occluded impurities, including Impurity 7, is minimized.
Raw Material Identification and Qualification: NIRS is effective for the rapid identification and quality assessment of incoming raw materials used in the synthesis of Ribavirin.
NIRS is a powerful tool for building process understanding and ensuring consistent product quality by monitoring critical process parameters and quality attributes throughout the manufacturing process. researchgate.neteuropa.eu
Quantitative Analysis and Method Validation for this compound
The accurate quantification of this compound is crucial for ensuring that its level in the final API is below the established specification limits. This requires the development and validation of a suitable analytical method, typically a stability-indicating HPLC method. researchgate.nettsijournals.com
Adherence to International Conference on Harmonisation (ICH) Guidelines (e.g., Q2(R1))
The validation of the analytical method used for the quantification of this compound must be performed in accordance with the guidelines from the International Conference on Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures". researchgate.netresearchgate.neteuropa.eu This ensures that the method is fit for its intended purpose. The key validation parameters that must be assessed are:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. europa.eu This is often demonstrated through forced degradation studies and the analysis of spiked samples. researchgate.net
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit. tandfonline.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. tsijournals.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tsijournals.com For impurities, the LOQ should be at or below the reporting threshold.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The successful validation of the analytical method according to ICH Q2(R1) guidelines provides documented evidence that the method is reliable for the routine quality control of this compound. tsijournals.comresearchgate.netresearchgate.net
Interactive Data Tables
Table 1: Example HPLC Method Parameters for Ribavirin Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of phosphate buffer and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 207 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Table 2: Example Validation Summary for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Specificity | No interference at the retention time of the impurity | Pass |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (RSD) | ≤ 5.0% | < 2.0% |
| LOQ | ≤ Reporting Threshold | Meets requirement |
| Robustness | No significant impact on results | Robust |
Linearity, Precision, Accuracy, and Robustness Studies
The validation of an analytical method for quantifying this compound would be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. These studies are fundamental to demonstrating that the method is suitable for its intended purpose.
Linearity: This study would verify that the analytical method produces results that are directly proportional to the concentration of this compound in a sample. To establish linearity, a series of solutions of the this compound reference standard would be prepared at different concentrations. These would then be analyzed, and the response (e.g., peak area in an HPLC analysis) would be plotted against the concentration. The correlation coefficient (r²) of the resulting calibration curve is expected to be close to 1.0, indicating a strong linear relationship.
Precision: Precision studies measure the closeness of agreement between a series of measurements from the same homogeneous sample. This is typically assessed at two levels:
Repeatability (Intra-assay precision): Evaluates precision over a short interval with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Assesses the method's consistency over different days, with different analysts, or on different equipment. The results are expressed as the relative standard deviation (RSD), with low RSD values indicating high precision.
Accuracy: Accuracy demonstrates how close the method's results are to the true value. It is typically determined by spiking a sample matrix with a known quantity of the this compound reference standard at various concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. For impurities, the acceptance criteria for recovery are generally within a range of 80% to 120%.
Robustness: This study evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, these variations might include the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. The method is considered robust if the results remain consistent despite these minor changes.
While specific data tables for this compound are not publicly available, the table below illustrates typical validation results for a related pharmaceutical impurity analyzed by HPLC, as a reference.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Finding |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.998 | 0.9995 |
| Precision (RSD %) | Repeatability: ≤ 2.0% Intermediate: ≤ 3.0% | Repeatability: 0.8% Intermediate: 1.5% |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Robustness | System suitability parameters met | No significant impact on results |
Detection and Quantification Limits for Trace Impurities
For trace impurities like this compound, establishing the limits of detection and quantification is essential. These parameters define the lower limits of the method's performance.
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is commonly determined based on the signal-to-noise ratio, typically established at a ratio of 3:1.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for the LOQ is conventionally set at 10:1. The precision at the LOQ level must be acceptable.
The determination of these limits is crucial for monitoring trace levels of this compound in the final API, ensuring that it does not exceed the qualification thresholds set by regulatory authorities.
The following table exemplifies how LOD and LOQ values for a trace impurity are typically presented.
| Parameter | Method | Illustrative Value |
| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise Ratio (10:1) | 0.03 µg/mL |
Reference Standard Development and Usage
The availability of a well-characterized reference standard is a prerequisite for the accurate quantification of any chemical substance.
Development and Characterization: this compound is available from commercial suppliers as a chemical compound for use as a reference standard. axios-research.com This indicates that the impurity has been synthesized, isolated, and purified to a high degree. Its identity and structure would have been confirmed using a suite of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis. The purity of the reference standard is also rigorously established, often using a mass balance approach or quantitative NMR (qNMR).
Usage: The this compound reference standard is essential for various quality control procedures. axios-research.com It is used to:
Identify the impurity peak in a chromatogram by comparing retention times.
Calibrate analytical instruments to quantify the amount of the impurity present in a sample of the Ribavirin API.
Validate analytical methods, as described in the sections above, by serving as the benchmark for linearity, accuracy, and LOQ/LOD determination.
The use of a certified reference standard ensures that the analytical results are accurate, reproducible, and traceable, which is fundamental for regulatory compliance in the pharmaceutical industry.
Research on Control and Mitigation Strategies for Ribavirin Impurity 7
Process Optimization in Ribavirin (B1680618) Synthesis to Minimize Impurity Formation
Minimizing the generation of impurities at the source is the most efficient strategy. By carefully controlling the synthesis of Ribavirin, the formation of unwanted by-products, including "Ribavirin Impurity 7," can be significantly reduced. researchgate.netresearchgate.net
The conditions under which a chemical reaction is performed have a direct impact on its outcome, including the impurity profile. labmanager.com In the synthesis of Ribavirin, key parameters such as temperature, pH, reaction time, and reagent concentration must be meticulously controlled. For instance, during the ammonolysis step to form the final Ribavirin molecule, improper pH or extended reaction times could lead to the degradation of the product or the formation of side products. google.com
Monitoring programs are essential to ensure that the reaction remains within the optimal parameters. hepcguidelines.org.au This can involve regular sampling and analysis to track the consumption of reactants and the formation of both the desired product and any impurities. europa.eu By correlating reaction conditions with the impurity profile, processes can be refined to suppress the formation pathway of specific impurities like "this compound."
Table 1: Key Reaction Parameters and Their Potential Impact on Impurity Formation
| Parameter | Potential Impact of Deviation | Mitigation/Monitoring Strategy |
|---|---|---|
| Temperature | Higher temperatures can accelerate side reactions or degradation. | Define and maintain optimal temperature range; use automated reactor systems. |
| pH | Can influence reaction pathways and stability of intermediates and final product. | Continuous pH monitoring; controlled addition of acids/bases. |
| Reaction Time | Prolonged times may increase degradation products. | Establish reaction endpoint through kinetic studies; in-situ monitoring. labmanager.com |
| Reagent Purity | Impurities in starting materials can be carried through or cause side reactions. | Qualify raw material suppliers; test starting materials for purity. |
The choice of synthetic pathway is fundamental to the impurity profile of the final API. researchgate.net Ribavirin can be synthesized through various methods, which can be broadly categorized as chemical synthesis and chemoenzymatic processes. researchgate.netresearchgate.net
Traditional chemical synthesis often involves multiple steps, including the glycosylation of a triazole derivative with a protected ribofuranose, which may require high temperatures and harsh conditions that can generate impurities. google.commdpi.com An alternative approach involves chemoenzymatic synthesis, which utilizes enzymes like purine (B94841) nucleoside phosphorylase (PNP) for the transglycosylation step. researchgate.netrsc.org This biocatalytic method often proceeds under milder conditions (e.g., neutral pH, lower temperatures), offering higher selectivity and potentially generating a cleaner impurity profile, thereby avoiding or minimizing the formation of impurities such as "this compound". researchgate.netrsc.org For example, a pilot-scale chemoenzymatic process for Ribavirin synthesis yielded a product with over 99.5% purity. researchgate.net
Modern process analytical technology (PAT) allows for the real-time, in-situ monitoring of chemical reactions, providing a comprehensive understanding of reaction kinetics and impurity formation. labmanager.com Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and automated real-time HPLC-MS can be implemented to track the concentration of reactants, intermediates, products, and low-level impurities throughout the synthesis. labmanager.combiopharminternational.commt.com
By applying these methods to Ribavirin synthesis, a complete reaction profile can be generated. labmanager.com This data is invaluable for identifying the precise point at which an impurity like "this compound" begins to form. This knowledge allows for the optimization of the reaction endpoint, preventing the formation of the impurity which might be difficult to remove in subsequent steps. labmanager.com
Purification Techniques for Impurity Reduction
Even in an optimized process, some level of impurity formation is often unavoidable. Therefore, robust purification methods are required to reduce impurities to acceptable levels in the final drug substance. europeanpharmaceuticalreview.com
Chromatography is a powerful technique for separating compounds with high resolution. Various high-performance liquid chromatography (HPLC) methods have been developed to analyze and purify Ribavirin from its related compounds. waters.com Given that Ribavirin and many of its potential impurities are highly polar, Hydrophilic Interaction Chromatography (HILIC) is particularly well-suited for their separation. waters.com A HILIC method using an ACQUITY UPLC BEH Amide Column has been shown to effectively separate Ribavirin from structurally similar and isobaric compounds like uridine. waters.com Reversed-phase HPLC methods have also been successfully developed and validated for the determination of Ribavirin in the presence of its degradation products. researchgate.netresearchgate.net
Table 2: Examples of Chromatographic Methods for Ribavirin Analysis and Purification
| Method | Column Type | Mobile Phase Components | Detection | Application |
|---|---|---|---|---|
| HILIC | ACQUITY UPLC BEH Amide | Acetonitrile, Ammonium (B1175870) Acetate (B1210297) Buffer | UV, MS | Separation of highly polar compounds, purity determination. waters.comsigmaaldrich.com |
| Reversed-Phase HPLC | C18 or Cyano | Phosphate (B84403) Buffer, Acetonitrile/Methanol (B129727) | UV (207-240 nm) | Stability-indicating assays, quantification in plasma. researchgate.netresearchgate.netnih.gov |
| LC-MS/MS | Hypercarb or C30 Reversed-Phase | Acetonitrile, Formic Acid, Ammonium Acetate | Tandem Mass Spectrometry | Sensitive quantification of Ribavirin and its metabolites. nih.govnih.gov |
Crystallization is a fundamental and highly effective purification technique used in the final stages of API manufacturing. europeanpharmaceuticalreview.comusp.org By carefully controlling factors such as solvent, temperature, and cooling rate, Ribavirin can be crystallized out of solution, leaving impurities behind in the mother liquor. google.com
Ribavirin is known to exist in at least two polymorphic forms, designated Form I (metastable) and Form II (stable at ambient temperature). researchgate.netacs.org Different crystalline forms can have different physical properties, and the presence of an undesired polymorph is considered a polymorphic impurity. researchgate.netnih.gov The crystallization process must be designed to consistently produce the desired polymorph (e.g., Form II) and purge process-related chemical impurities. europa.eumdpi.com Studies have shown that the recrystallization of amorphous Ribavirin can yield Form I, while specific solvent systems can selectively produce Form II. mdpi.com Thermoanalytical approaches have been developed to quantify trace levels of polymorphic impurities in Ribavirin, capable of detecting as low as 0.004% (w/w). researchgate.netnih.gov This precise control over crystallization is a critical final step in ensuring the purity of the Ribavirin API by reducing both chemical and polymorphic impurities. mdpi.comresearchgate.net
Table 3: Solid Forms of Ribavirin
| Solid Form | Melting Point (approx.) | Stability | Preparation Method Example |
|---|---|---|---|
| Form I | 174-176 °C (447-449 K) | Metastable | Recrystallization of amorphous Ribavirin on a hot plate. researchgate.netmdpi.com |
| Form II | 166-168 °C (439-441 K) | Stable | Evaporation from aqueous solution at room temperature. researchgate.netmdpi.com |
| Amorphous | N/A | Unstable | Melt-quenching of commercial Ribavirin powder. mdpi.com |
| DMSO Solvate | N/A | Solvated Form | Anti-solvent method using Dimethylsulfoxide (DMSO). mdpi.com |
Degradation Control Through Formulation and Storage Condition Research
The formation of impurities, including this compound, can be significantly influenced by the formulation of the drug product and the conditions under which it is stored. Research into these areas is crucial for maintaining the quality, safety, and efficacy of ribavirin.
Stability Studies and Accelerated Degradation Testing
Stability studies are essential to determine the shelf-life of a drug product and to understand how its quality changes over time under the influence of various environmental factors. These studies involve subjecting the drug to different conditions and monitoring for any physical or chemical changes, including the formation of degradation products.
Forced degradation, or stress testing, is a critical component of these stability studies. oup.comoup.com In this process, the drug substance is exposed to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and heat to accelerate the degradation process. oup.comoup.com This helps in identifying potential degradation products, including impurities like this compound, and establishing the degradation pathways. oup.comoup.com The data generated from these studies are vital for developing and validating stability-indicating analytical methods capable of separating and quantifying the impurities. oup.comresearchgate.net
A study on ribavirin for inhalation solution demonstrated its physical and chemical stability for at least 45 days when stored frozen, refrigerated, or at room temperature after reconstitution. researchgate.net The solutions were considered stable if the concentration of ribavirin remained above 90% of the initial concentration, and the degradation product peaks were not quantitatively significant. researchgate.net Another study subjected ribavirin to both mild and extensive stress testing, which included hydrolysis, oxidation, photolysis, and heat, to effectively separate the drug from its degradation products. oup.comoup.com
The results of stability testing are crucial for developing appropriate manufacturing processes, selecting suitable packaging, and defining storage conditions and expiration dates. oup.com For instance, stability data from three commercial batches of ribavirin capsules stored under ICH long-term conditions (25°C/65%RH) for up to 24 months showed that the active pharmaceutical ingredient (API) is stable with no adverse trends observed. europa.eu
Influence of Environmental Factors (Heat, Light, Humidity) on Impurity Levels
Environmental factors such as heat, light, and humidity can significantly impact the stability of ribavirin and promote the formation of impurities. ontosight.ai
Heat: Elevated temperatures can accelerate the degradation of ribavirin. mdpi.com Studies have shown that subjecting ribavirin solutions to heat is a common method in forced degradation studies to induce the formation of degradation products. oup.comoup.com The rate of degradation generally increases with higher temperatures. mdpi.com For example, one study investigated the alkaline-induced degradation of ribavirin at various temperatures ranging from 55°C to 95°C. oup.comoup.com Another study noted that while drug content in hair samples hardly changed between -30°C and 40°C, it decreased at 60°C over two months. nih.gov
Light: Exposure to light, particularly UV radiation, can also lead to the degradation of ribavirin. oup.comoup.com Photostability studies are a standard part of drug stability testing. europa.eu In one study, a stock solution of ribavirin was subjected to direct UV radiation at 254 nm for 8 hours to study photolytic degradation. oup.comoup.com However, photostability studies conducted on ribavirin capsules in accordance with ICH guidelines found the drug product not to be sensitive to light. europa.eu This suggests that the formulation and packaging can play a protective role.
Humidity: High humidity can also contribute to the degradation of drug substances, particularly those susceptible to hydrolysis. nih.gov The presence of moisture can facilitate chemical reactions that lead to the formation of impurities. ontosight.ai For example, a study on drug stability in hair showed a decrease in drug concentration at over 90% relative humidity for two weeks. nih.gov
The table below summarizes the impact of these environmental factors on ribavirin stability and impurity formation based on findings from various studies.
| Environmental Factor | Conditions Studied | Observed Effect on Ribavirin/Impurity Formation |
| Heat | 55, 65, 75, 85, and 95°C (in alkaline solution) | Accelerated degradation of ribavirin. oup.comoup.com |
| -30°C to 40°C | No significant change in drug content. nih.gov | |
| 60°C for 2 months | Decrease in drug content. nih.gov | |
| Light | Direct UV radiation (254 nm) for 8 hours | Induced photolytic degradation. oup.comoup.com |
| ICH photostability testing | Ribavirin capsules found not to be light sensitive. europa.eu | |
| Humidity | >90% relative humidity for 2 weeks | Decrease in drug content. nih.gov |
It is important to note that the extent of degradation and impurity formation is often dependent on the interplay of these factors. For instance, the combination of high temperature and high humidity can be particularly detrimental to the stability of many drug products. Therefore, comprehensive stability testing under various conditions is essential to ensure the quality and safety of ribavirin formulations.
Regulatory Science and Academic Compliance in Ribavirin Impurity 7 Research
Interpretation and Application of ICH Guidelines for Impurities
The ICH has established a comprehensive set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. For an impurity such as Ribavirin (B1680618) Impurity 7 (CAS No. 39925-11-6), several of these guidelines are directly applicable, providing a roadmap for its identification, reporting, and control.
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. ich.org The core principle is to control impurities that may arise during the manufacturing process and storage. For Ribavirin Impurity 7, this guideline mandates a thorough scientific appraisal of the synthetic route and storage conditions of Ribavirin to predict and identify its potential formation.
The guideline establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance. ich.org These thresholds are crucial in determining the level of scrutiny required for this compound.
Table 1: ICH Q3A(R2) Thresholds and Application to this compound
| Threshold | Maximum Daily Dose ≤ 2 g/day | Research Implication for this compound |
|---|---|---|
| Reporting Threshold | 0.05% | Analytical procedures must be capable of detecting this compound at or above this level in batches of the new drug substance. |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | If this compound is present at a level exceeding this threshold, efforts must be made to structurally elucidate the impurity. |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | If the impurity level is above this threshold, it must be qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of the impurity at the specified level. ich.org |
Research into this compound under the ICH Q3A framework involves developing and validating analytical methods with sufficient sensitivity and specificity to detect and quantify it at levels compliant with these thresholds. ich.orgeuropa.eu If levels of Impurity 7 consistently exceed the identification and qualification thresholds, further studies to characterize its structure and assess its safety are mandated.
The ICH M7(R1) guideline addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceutical products to limit potential carcinogenic risk. A critical aspect of research into this compound is to assess its potential genotoxicity. This assessment typically follows a two-stage process:
In Silico Assessment: The first step involves a computational toxicology assessment using quantitative structure-activity relationship (QSAR) models to predict the mutagenic potential of this compound based on its chemical structure. The core structure of Ribavirin and many of its related substances is 1,2,4-triazole (B32235). veeprho.com Studies on 1,2,4-triazole derivatives can provide insights into the potential for genotoxicity. fao.orgnih.gov While some studies have concluded that 1,2,4-triazole itself is unlikely to be genotoxic, the specific structure of Impurity 7 would require its own evaluation. fao.org
In Vitro Ames Test: If the in silico analysis indicates a potential for mutagenicity, or if the analysis is inconclusive, an in vitro bacterial reverse mutation assay (Ames test) is required to confirm or refute the prediction.
Based on the outcome of this assessment, this compound would be classified into one of five classes, which dictates the necessary control strategy.
Table 2: ICH M7 Classification and Control Strategy for this compound
| Class | Description | Control Strategy Implication for this compound |
|---|---|---|
| Class 1 | Known mutagenic carcinogens | Control at or below compound-specific acceptable limits. |
| Class 2 | Known mutagens with unknown carcinogenic potential | Control at or below the Threshold of Toxicological Concern (TTC). |
| Class 3 | Alerting structure, unrelated to the API structure; no mutagenicity data | Control at or below the TTC, or conduct an Ames test. If the test is negative, treat as a non-mutagenic impurity (as per ICH Q3A). |
| Class 4 | Alerting structure, shared with the API or related compounds | Can be treated as a non-mutagenic impurity (as per ICH Q3A). |
| Class 5 | No structural alert, or a structural alert with sufficient data to demonstrate lack of mutagenicity | Treat as a non-mutagenic impurity (as per ICH Q3A). |
Academic and industrial research focuses on applying these predictive models and, if necessary, performing the required biological assays to correctly classify impurities like this compound and establish appropriate control limits.
While ICH Q3A and M7 are central to impurity assessment, other quality guidelines also play a significant role in the research and control of this compound.
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline mandates stability testing to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.org Research on this compound under this guideline involves conducting forced degradation studies (exposing Ribavirin to acid, base, oxidation, heat, and light) to understand its formation pathways. ijper.org Stability studies on the Ribavirin drug substance are essential to determine if Impurity 7 is a degradation product and to establish appropriate storage conditions and re-test periods.
ICH Q1F - Stability Data Package for Registration Applications in Climatic Zones III and IV: This guideline, although withdrawn by ICH, influenced regional guidance and highlights the need to consider global supply chain conditions in stability testing. Research must ensure that the analytical methods for this compound are robust enough to be used in different global climates where the drug product may be manufactured or stored.
Role of Pharmacopoeial Standards (USP, EP, BP, IP) in Impurity Research
Pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), British Pharmacopoeia (BP), and Indian Pharmacopoeia (IP) provide official public standards for medicines and their ingredients. They play a crucial role in the control of impurities.
Monographs for Ribavirin in these pharmacopoeias list known and specified impurities. While "this compound" is not always explicitly named in all pharmacopoeial monographs, these compendia often provide test methods and acceptance criteria for both specified and unspecified impurities. For instance, a typical pharmacopoeial specification might limit an individual unspecified impurity to not more than 0.10% and the total of all impurities to not more than 1.0%. veeprho.com
Research in this area involves:
Method Verification: Ensuring that the in-house analytical method for detecting this compound is equivalent to or better than the method prescribed in the relevant pharmacopoeia.
Reference Standards: Utilizing official pharmacopoeial reference standards for Ribavirin and its specified impurities (e.g., Impurity C, D, F) to validate analytical methods and ensure accurate quantification. veeprho.compharmaffiliates.com
Impurity Profiling: Comparing the impurity profile of a new source of Ribavirin against the requirements of the various pharmacopoeias to ensure global compliance.
The presence of a specific impurity in a pharmacopoeial monograph elevates its regulatory importance and necessitates its routine monitoring in quality control laboratories.
Academic Contributions to Regulatory Compliance Strategies
Academic research plays a vital role in advancing the science of impurity detection, characterization, and control, thereby supporting regulatory compliance. Contributions often come in the form of:
Novel Analytical Methods: Development of more sensitive, specific, and efficient analytical techniques (e.g., UPLC, LC-MS/MS) for the detection and quantification of trace-level impurities like this compound. ijbpas.com
Synthesis of Impurity Standards: Academic labs often pioneer the synthesis of impurity reference standards that are not yet commercially available, which is essential for method validation and accurate quantification.
Mechanistic Studies: Investigating the formation pathways of impurities during synthesis and degradation. This knowledge is crucial for process optimization to minimize the formation of unwanted substances like this compound.
Toxicological Assessment: Conducting non-clinical studies to evaluate the safety profile of new impurities, providing the necessary data for qualification as per ICH Q3A guidelines. Studies on the broader class of 1,2,4-triazole derivatives, for example, help inform the potential risks associated with new impurities from this chemical family. asianpubs.orgnih.gov
These academic endeavors provide the foundational science and tools that the pharmaceutical industry uses to develop robust control strategies and build comprehensive regulatory submissions.
Data Analysis and Validation Processes in Impurity Research for Regulatory Submissions
The data submitted to regulatory agencies regarding this compound must be reliable, accurate, and generated using validated analytical procedures. The validation of an analytical method for an impurity is governed by ICH Q2(R1) guidelines and is a cornerstone of regulatory submission.
The validation process for a method intended to quantify this compound would include the following parameters:
Table 3: ICH Q2(R1) Validation Parameters for an Impurity Quantification Method
| Parameter | Description | Research Focus for this compound |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Demonstrating that the analytical signal for Impurity 7 is not affected by Ribavirin, other impurities, or excipients. This is often shown through forced degradation studies. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Establishing a linear relationship between the concentration of Impurity 7 and the method's response over a defined range. wisdomlib.org |
| Range | The interval between the upper and lower concentrations of an analyte for which the procedure has a suitable level of precision, accuracy, and linearity. | The range should typically span from the reporting threshold to at least 120% of the specification limit for Impurity 7. wisdomlib.org |
| Accuracy | The closeness of test results obtained by the method to the true value. | Determined by analyzing samples spiked with known amounts of a purified this compound reference standard. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed at different levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). journaljpri.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Must be low enough to ensure that the reporting threshold can be met. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The LOQ must be at or below the reporting threshold of 0.05% for this compound. wisdomlib.org |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Evaluating the impact of slight changes in mobile phase composition, pH, column temperature, etc., on the quantification of Impurity 7. |
All data generated from these validation studies, along with the results from batch analysis and stability studies, form a critical part of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. This ensures that regulatory agencies have confidence in the control strategy for this compound.
Future Directions and Emerging Research Avenues for Ribavirin Impurity 7
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Impurity Prediction and Profiling
Table 1: Illustrative Application of an AI Model for Predicting Ribavirin (B1680618) Impurities
| Predicted Impurity | Confidence Score | Potential Formation Pathway | Recommended Control Strategy |
| Ribavirin Impurity 7 | 92% | Hydrolysis of the amide group | Control of moisture content during manufacturing and storage |
| Impurity X | 85% | Oxidation of the ribose moiety | Use of antioxidants in the formulation |
| Impurity Y | 78% | Epimerization at C-1 of the ribose | Strict pH control during synthesis |
Development of Orthogonal Analytical Techniques for Comprehensive Impurity Assessment
To ensure a thorough and accurate assessment of this compound, the development and application of orthogonal analytical techniques are crucial. Orthogonal methods are independent analytical techniques that measure the same attribute using different principles, thus providing a more comprehensive and reliable impurity profile.
Currently, High-Performance Liquid Chromatography (HPLC) is a standard method for impurity analysis. resolvemass.ca However, relying on a single technique may not be sufficient to detect and quantify all impurities, especially those that are co-eluting or present at very low levels. The hyphenation of chromatographic techniques with mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy provides a powerful approach for both separation and structural elucidation of impurities. ijfmr.comresearchgate.netrsisinternational.orgajrconline.org
Future research will focus on combining various advanced techniques to gain a complete picture of the impurity profile of Ribavirin. For instance, coupling ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) can offer superior separation and mass accuracy for identifying trace-level impurities. biomedres.us Capillary electrophoresis (CE) represents another valuable orthogonal technique for the analysis of polar compounds like Ribavirin and its impurities. biomedres.us
Table 2: Hypothetical Comparison of Orthogonal Techniques for the Analysis of this compound
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages for Impurity 7 |
| UHPLC-UV | Chromatographic separation based on polarity, with UV detection | 0.01% | 0.03% | Robust and widely available |
| LC-HRMS | Chromatographic separation with high-resolution mass detection | 0.001% | 0.003% | High sensitivity and specificity; provides molecular formula |
| Capillary Electrophoresis | Separation based on charge-to-size ratio | 0.005% | 0.015% | High efficiency for polar and charged analytes |
Miniaturization and Automation in Impurity Analysis
The trend towards miniaturization and automation in analytical chemistry is poised to significantly impact the analysis of pharmaceutical impurities. resolvemass.cabiopharminternational.comoreilly.comwiley-vch.de "Lab-on-a-chip" or microfluidic devices can perform sample preparation, separation, and detection on a single, small platform. elveflow.comresearchgate.netnih.goverreka.com This approach offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. elveflow.comnih.gov
For this compound, a miniaturized analytical device could be developed for rapid, at-line monitoring during the manufacturing process. This would enable real-time feedback on impurity levels, allowing for immediate process adjustments to maintain quality. Automation of these miniaturized systems can further enhance efficiency and reduce the potential for human error. biopharminternational.com
The integration of such technologies into pharmaceutical quality control will facilitate more frequent and widespread testing, leading to a better understanding and control of impurities throughout the product lifecycle.
Research into Impurity-Based "Fingerprinting" for Process Robustness and Counterfeit Detection
The unique profile of impurities in a drug product can serve as a "fingerprint" of its manufacturing process. nih.gov Research into impurity-based fingerprinting of Ribavirin can be a powerful tool for ensuring process robustness and for the detection of counterfeit medicines. theanalyticalscientist.comeuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.comresearchgate.netresearchgate.net
By establishing a detailed impurity profile for authentic Ribavirin, including the expected levels of Impurity 7 and other minor components, any deviation from this fingerprint could indicate a change in the manufacturing process or the use of substandard raw materials. This approach can be used to monitor the consistency of production over time.
Furthermore, in the fight against counterfeit drugs, impurity fingerprinting offers a robust method of authentication. nih.gov Counterfeit products are unlikely to have the same impurity profile as the genuine product due to differences in synthesis routes, purification methods, and storage conditions. nih.govresearchgate.net Spectroscopic techniques like Raman and near-infrared (NIR) spectroscopy are particularly well-suited for rapid, non-destructive fingerprinting of pharmaceutical products. theanalyticalscientist.comeuropeanpharmaceuticalreview.comamericanpharmaceuticalreview.comresearchgate.net
Table 3: Illustrative Impurity Fingerprint for Authentic vs. Suspected Counterfeit Ribavirin
| Impurity | Authentic Ribavirin (Relative Abundance) | Suspected Counterfeit (Relative Abundance) |
| This compound | 0.08% | 0.52% |
| Impurity A | 0.03% | Not Detected |
| Impurity B | 0.05% | 0.15% |
| Unknown Impurity at RRT 1.25 | Not Detected | Present |
Collaborative Research Frameworks in Pharmaceutical Impurity Science
Addressing the challenges of pharmaceutical impurities requires a collaborative effort among industry, academia, and regulatory bodies. lannettcdmo.com Future progress in the science of impurity control for compounds like this compound will be driven by collaborative research frameworks. researchgate.nettechnologynetworks.compharmafocusasia.com
These collaborations can take the form of pre-competitive consortia where companies share data on common impurities to build more robust predictive models. researchgate.net Such initiatives can lead to the development of standardized analytical methods and best practices for impurity control. The U.S. Pharmacopeia (USP) has launched initiatives to provide a portfolio of impurities to support pharmaceutical manufacturers in their analytical and R&D efforts. contractpharma.com
Public-private partnerships can also accelerate research into the toxicological assessment of impurities, helping to establish safe limits and reduce the need for extensive animal testing. By pooling resources and expertise, the pharmaceutical community can collectively advance the science of impurity management and ensure the continued safety and efficacy of medicines. lannettcdmo.com
Q & A
Q. What are the primary analytical techniques for identifying and quantifying Ribavirin Impurity 7 in pharmaceutical formulations?
To ensure accurate identification and quantification of this compound, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural confirmation . For quantification, validated HPLC methods with UV detection are recommended, using relative response factors (RRF) calibrated against a reference standard. The formula for impurity calculation is:
where and are peak responses of the impurity and standard, are concentrations, and is the RRF . Method validation should include specificity, linearity, and precision per ICH guidelines.
Q. How can researchers synthesize this compound and validate its purity?
Synthesis involves benzoylation of ribavirin at the 5'-OH position under controlled acylation conditions. Post-synthesis, purity validation requires:
- Elemental analysis (C, H, N) to confirm stoichiometry.
- Spectroscopic characterization : (e.g., benzoyl proton signals at δ 7.4–8.1 ppm) and (carbonyl resonance \sim167 ppm) .
- Chromatographic purity : ≥95% by HPLC with a dual-wavelength detector (e.g., 230 nm and 254 nm) to detect co-eluting impurities .
Q. What biochemical pathways are implicated in the activity of this compound?
this compound, as a guanosine analog, primarily perturbs viral RNA synthesis via competitive inhibition of inosine monophosphate dehydrogenase (IMPDH), depleting intracellular GTP pools . Researchers should validate this mechanism using:
- Enzyme assays : Measure IMPDH activity in the presence of the impurity.
- Cell-based models : Quantify GTP/GDP ratios via LC-MS in treated vs. untreated cells.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported mechanisms of this compound across different cell lines?
Contradictory findings (e.g., variable TMPRSS2 downregulation in Vero E6 vs. Caco2 cells ) may arise from cell-specific metabolic profiles. To address this:
- Conduct transcriptomic profiling (RNA-seq) to identify differential expression of IMPDH or viral entry receptors.
- Use isotope-labeled ribavirin to track metabolite distribution in divergent cell lines.
- Perform dose-response studies to assess concentration-dependent effects on GTP depletion vs. direct antiviral activity .
Q. What experimental strategies are recommended for assessing the impurity’s role in antiviral resistance?
To evaluate resistance mechanisms:
- Serial passage assays : Expose viruses (e.g., HCV replicons) to subtherapeutic Impurity 7 concentrations over multiple generations. Monitor for mutations via next-generation sequencing (NGS).
- Reverse genetics : Introduce suspected resistance mutations (e.g., NS5B polymerase variants) into wild-type strains and test susceptibility .
- Metabolomic analysis : Compare nucleotide pools in resistant vs. susceptible strains using capillary electrophoresis-mass spectrometry (CE-MS).
Q. How should researchers design studies to differentiate this compound’s effects from its parent compound?
- Isotopic labeling : Synthesize -labeled Ribavirin and track metabolic conversion to Impurity 7 in vitro.
- Knockout models : Use IMPDH1/2-deficient cell lines to isolate impurity-specific effects.
- Pharmacokinetic profiling : Compare plasma half-life and tissue distribution of Impurity 7 vs. ribavirin in animal models .
Methodological Best Practices
Q. What are the critical parameters for ensuring reproducibility in impurity characterization studies?
- Documentation : Provide detailed synthetic protocols, including reaction times, temperatures, and purification steps .
- Data transparency : Share raw spectral data (NMR, MS) and chromatograms in supplementary materials .
- Cross-validation : Use orthogonal methods (e.g., IR spectroscopy alongside NMR) to confirm structural assignments .
Q. How can researchers mitigate bias when analyzing contradictory data on impurity toxicity?
- Blinded analysis : Assign separate teams for data collection and interpretation.
- Meta-analysis : Aggregate results from independent studies using standardized toxicity endpoints (e.g., IC50, LD50).
- Pre-registration : Publish experimental protocols on platforms like Open Science Framework before data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
